Enhanced Lipophilicity for Membrane Interaction Studies
The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 11, compared to a range of 9.8 to 10.17 for the simpler analog hexadecyl benzoate [1]. This represents an increase of 0.83-1.2 log units, indicating significantly higher lipophilicity. The difference arises from the additional aromatic ring and ether oxygen atoms in the formylphenoxy substituent, which enhance hydrophobic surface area.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 11 |
| Comparator Or Baseline | Hexadecyl benzoate (CAS 22485-54-7): XLogP3 = 9.8 (ACD/LogP: 10.17) |
| Quantified Difference | Δ = +0.83 to +1.2 log units |
| Conditions | Computed by PubChem XLogP3 algorithm and ACD/Labs |
Why This Matters
For applications like drug delivery or membrane protein studies, a higher LogP directly influences partitioning into lipid bilayers, making the target compound a more effective hydrophobic anchor or model amphiphile than hexadecyl benzoate.
- [1] PubChem. (2025). Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate. Computed Properties (XLogP3). View Source
